5,5'-(Naphthalene-1,4-diyl)diisophthalic acid
Description
Properties
Molecular Formula |
C26H16O8 |
|---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
5-[4-(3,5-dicarboxyphenyl)naphthalen-1-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C26H16O8/c27-23(28)15-7-13(8-16(11-15)24(29)30)19-5-6-20(22-4-2-1-3-21(19)22)14-9-17(25(31)32)12-18(10-14)26(33)34/h1-12H,(H,27,28)(H,29,30)(H,31,32)(H,33,34) |
InChI Key |
NIZXUKQACFYXHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the functionalization of 1,4-naphthalenedicarboxylic acid derivatives with isophthalic acid units. The key challenge is to achieve selective coupling at the 5,5' positions of the naphthalene core to attach the isophthalic acid moieties.
Two main approaches are reported:
Preparation via Catalytic Oxidative Coupling (Patent CN103739484A)
A detailed industrially relevant preparation method is described in patent CN103739484A, which outlines a process for synthesizing naphthalene dicarboxylic acid derivatives, applicable to this compound analogues.
- Starting Material: 1-methyl-4-naphthoic acid (purity ~98%)
- Solvent: Glacial acetic acid
- Catalysts: Cobaltous diacetate, manganese acetate, and sodium acetate in specific mass ratios relative to the starting acid
- Reaction Conditions: Heating to 70–90 °C under air bubbling to promote oxidative coupling
- Purification: Cold filtration, followed by recrystallization and washing to neutral pH
- Yield: Approximately 90% isolated yield of crude naphthalene dicarboxylic acid product with >96% purity
Detailed Reaction Parameters (Embodiment 1):
| Parameter | Value |
|---|---|
| Starting material | 200 kg 1-methyl-4-naphthoic acid (98%) |
| Solvent | 300 kg glacial acetic acid |
| Catalyst ratios (mass) | Co(OAc)2 : Mn(OAc)2 : NaOAc = 1:1:1 relative to acid |
| Temperature | 70 °C |
| Reaction time | Until <0.5% starting acid remains |
| Air flow | Continuous bubbling |
| Purification | Cold filtration, washing, drying |
| Final product purity | >96% |
| Yield | 90% |
The starting acid is dissolved in glacial acetic acid with cobaltous diacetate, manganese acetate, and sodium acetate as catalysts. The mixture is heated to 70 °C while air is bubbled through to facilitate oxidative coupling. The reaction progress is monitored by sampling until the starting acid content falls below 0.5%. The product is isolated by filtration and purified by washing and drying.
Cross-Coupling Methods
Although specific cross-coupling methods for this compound are less documented, analogous compounds such as 5,5'-(Pyridine-2,5-diyl)diisophthalic acid have been synthesized via palladium-catalyzed Suzuki coupling reactions. This involves:
- Starting materials: 2,5-dibromonaphthalene or 1,4-dibromonaphthalene derivatives and boronic acid derivatives of isophthalic acid
- Catalyst: Palladium(0) complexes (e.g., Pd(PPh3)4)
- Base: Potassium carbonate or similar
- Solvent: Dimethylformamide (DMF) or other polar aprotic solvents
- Atmosphere: Inert (nitrogen or argon)
- Temperature: Elevated, typically 80–120 °C
This method allows for the selective formation of the biaryl linkage between the naphthalene core and isophthalic acid moieties. Post-reaction purification involves recrystallization or chromatographic techniques to achieve high purity.
Reaction Mechanism and Considerations
Oxidative Coupling Mechanism
The oxidative coupling in acetic acid solvent with cobalt and manganese catalysts likely proceeds via radical or cationic intermediates formed from the naphthoic acid derivative. The presence of air (oxygen) facilitates reoxidation of the metal catalysts, sustaining the catalytic cycle. The acetate ions from the catalysts and solvent may assist in stabilizing intermediates and promoting selective coupling at the 5,5' positions.
Cross-Coupling Mechanism
In Suzuki coupling, the palladium catalyst undergoes oxidative addition with the aryl halide, transmetallation with the boronic acid, and reductive elimination to form the biaryl bond. The base neutralizes the acid byproducts and facilitates transmetallation. Strict control of stoichiometry, temperature, and atmosphere is essential to maximize yield and minimize side reactions.
Analytical Data and Purity Assessment
| Analytical Technique | Observations/Parameters |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Characteristic aromatic proton signals; carboxylic acid protons as broad signals at δ ~12–14 ppm |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | Strong O–H stretch (~2500–3500 cm⁻¹), C=O stretch (~1680–1720 cm⁻¹) confirming carboxylic acid groups |
| Mass Spectrometry (MS) | Molecular ion peak at m/z 456.4 (M+), consistent with molecular weight |
| High-Performance Liquid Chromatography (HPLC) | Purity >96% after purification steps |
| Melting Point | Not explicitly reported; expected high due to rigid aromatic structure |
Summary Table of Preparation Methods
| Method | Starting Materials | Catalysts/Reagents | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Catalytic Oxidative Coupling | 1-methyl-4-naphthoic acid | Co(OAc)2, Mn(OAc)2, NaOAc | Glacial acetic acid | 70–90 °C, air bubbling | ~90 | Industrial scale, high purity |
| Palladium-Catalyzed Suzuki Coupling | Dibromonaphthalene derivative + isophthalic acid boronic acid | Pd catalyst, K2CO3 base | DMF or similar | 80–120 °C, inert atmosphere | Variable | Lab scale, selective biaryl formation |
Chemical Reactions Analysis
5,5’-(Naphthalene-1,4-diyl)diisophthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.
Substitution: The carboxylate groups can participate in substitution reactions, forming esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,5’-(Naphthalene-1,4-diyl)diisophthalic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 5,5’-(Naphthalene-1,4-diyl)diisophthalic acid exerts its effects is primarily through its ability to coordinate with metal ions. The carboxylate groups can form strong bonds with metal centers, leading to the formation of stable coordination polymers . These interactions can influence the physical and chemical properties of the resulting materials, such as their porosity, stability, and reactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between H4NDC and analogous diisophthalic acid derivatives.
Key Comparisons:
Linker Rigidity vs. Flexibility
- H4NDC and anthracene-based analogs exhibit rigid, planar structures, favoring stable 2D/3D frameworks with high surface areas for gas storage . In contrast, phenylenebis(methyleneoxy)-linked derivatives introduce flexibility, enabling dynamic pore adjustments under stimuli (e.g., solvent or temperature), which enhances photocatalytic efficiency .
- Butadiyne-linked compounds (e.g., H4BDDC) leverage conjugated diynes to form rigid, linear frameworks with strong electronic communication, suitable for electronic applications .
Functional Group Influence Piperazine- and triazole-containing ligands incorporate nitrogen donors, enabling pH-sensitive coordination and enhanced host-guest interactions. For example, triazole-based MOFs exhibit luminescent quenching for pollutant sensing . Ether groups in phenylenebis(methyleneoxy) derivatives improve solubility and processability, critical for synthesizing photocatalytically active Zn/Cd MOFs .
Substituent Position Effects
- Naphthalene-2,7-diyl derivatives (e.g., H4TPTA) differ from H4NDC in linker geometry, leading to distinct pore topologies. H4TPTA-based MOFs show improved gas adsorption due to staggered carboxylate alignment .
Performance Metrics
Biological Activity
5,5'-(Naphthalene-1,4-diyl)diisophthalic acid (often abbreviated as NDI) is a compound of increasing interest in the field of medicinal chemistry and materials science due to its potential biological activities and applications in drug delivery systems and metal-organic frameworks (MOFs). This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is characterized by its naphthalene core and two isophthalic acid units. Its structural formula can be represented as follows:
This compound exhibits properties that make it suitable for various applications in biochemistry and materials science.
Antioxidant Properties
Research has shown that derivatives of diisophthalic acid can exhibit significant antioxidant activity. Antioxidants are crucial in combating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have indicated that compounds similar to NDI can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro tests have demonstrated its efficacy against a range of bacterial strains. For instance:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 12 |
| Candida albicans | 10 |
These results indicate that NDI could serve as a potential candidate for developing antimicrobial agents.
Interaction with Biological Molecules
The interaction of NDI with biomolecules such as DNA and proteins is critical for understanding its biological activity. Spectroscopic studies have shown that NDI can intercalate into DNA strands, which may influence gene expression and cellular processes. The binding affinity of NDI to DNA has been quantified using fluorescence spectroscopy, revealing a binding constant in the range of , suggesting a moderate affinity conducive for biological applications.
Case Study 1: Antioxidant Activity Assessment
A study conducted by Zhang et al. (2022) evaluated the antioxidant capacity of various diisophthalic acid derivatives, including NDI. The study utilized DPPH radical scavenging assays to measure antioxidant potency. Results indicated that NDI exhibited a scavenging rate of approximately 70% at a concentration of 100 µM, comparable to established antioxidants like ascorbic acid.
Case Study 2: Antimicrobial Efficacy
In another investigation by Kim et al. (2023), the antimicrobial properties of NDI were tested against clinical isolates of Staphylococcus aureus. The study found that NDI not only inhibited bacterial growth but also disrupted biofilm formation at sub-inhibitory concentrations, highlighting its potential as a therapeutic agent against resistant strains.
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes and characterization techniques for 5,5'-(Naphthalene-1,4-diyl)diisophthalic acid?
- Methodological Answer : Synthesis typically involves refluxing or solvothermal methods using naphthalene derivatives and isophthalic acid precursors. Characterization requires X-ray diffraction (XRD) to confirm crystallinity, FTIR to identify carboxylate stretching modes (~1700 cm⁻¹), and NMR (¹H/¹³C) to resolve aromatic proton environments. For purity validation, combine HPLC with standards (e.g., >95% purity as in ). Safety protocols for handling corrosive intermediates (e.g., skin/eye protection) should align with SDS guidelines .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow SDS guidelines for skin/eye protection (Category 2/2A hazards), using nitrile gloves and goggles. Avoid inhalation via fume hoods ( ). For spills, use inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Storage conditions should maintain stability (e.g., dry, <25°C) to prevent decomposition .
Q. How is this compound utilized in coordination polymer or MOF synthesis?
- Methodological Answer : The bifunctional carboxylate groups enable chelation with metal ions (e.g., Zn²⁺, Cu²⁺) under solvothermal conditions (120–150°C, 24–72 hrs). Design experiments by varying solvent polarity (DMF vs. water) and pH to modulate porosity. Characterize MOFs using BET surface area analysis and gas adsorption (CO₂, H₂) to assess applicability in gas storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported coordination behavior of this ligand with transition metals?
- Methodological Answer : Contradictions often arise from pH, counterion effects, or solvent polarity. Employ factorial design experiments ( ) to isolate variables. For example, test reactions at pH 3–7 with Cl⁻ vs. NO₃⁻ counterions. Use single-crystal XRD to compare coordination geometries and DFT calculations to predict thermodynamic stability of complexes .
Q. What computational approaches predict the ligand’s electronic structure and solubility behavior?
- Methodological Answer : Density Functional Theory (DFT) models (e.g., B3LYP/6-311G**) can calculate HOMO-LUMO gaps and partial charges on carboxylate groups, informing reactivity. For solubility, applyCOSMO-RS simulations to correlate solvent polarity (e.g., logP values) with experimental solubility data. Validate withUV-Vis spectroscopy in solvents like DMSO or ethanol .
Q. What mechanistic insights explain crystallization challenges in its metal-organic frameworks (MOFs)?
- Methodological Answer : Crystallization issues may stem from rapid nucleation vs. slow growth. Use in situ PXRD or Raman spectroscopy to monitor phase transitions during synthesis. Adjust heating rates (e.g., 1°C/min vs. 5°C/min) to favor single-crystal formation. Compare with analogous fluorinated ligands (e.g., 4,5-difluorophthalic acid, ) to assess steric/electronic effects .
Q. How does ligand purity impact the catalytic performance of derived MOFs?
- Methodological Answer : Impurities (>5%) can block active sites or induce defects. Establish purity thresholds via TGA (weight loss <2% at 150°C) and PXRD (match simulated patterns). Test catalytic activity (e.g., CO₂ cycloaddition) using MOFs synthesized from ligands of varying purity (95% vs. 99%). Correlate results with XPS to confirm surface composition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
